molecular formula C8H7IN2 B1402768 8-Iodo-6-methylimidazo[1,2-a]pyridine CAS No. 955942-40-2

8-Iodo-6-methylimidazo[1,2-a]pyridine

Cat. No. B1402768
M. Wt: 258.06 g/mol
InChI Key: SMRSBXOQYLSCEN-UHFFFAOYSA-N
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Description

8-Iodo-6-methylimidazo[1,2-a]pyridine is a halogenated heterocycle with the empirical formula C8H7IN2 . Its molecular weight is 258.06 . It is a unique chemical provided to early discovery researchers .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 8-Iodo-6-methylimidazo[1,2-a]pyridine, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A recent study described an NH2CN-promoted convergent integration of three self-sorting domino sequences for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of 8-Iodo-6-methylimidazo[1,2-a]pyridine can be represented by the SMILES string Cc1cc(I)c2nccn2c1 . The InChI key is SMRSBXOQYLSCEN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction outcome of 8-Iodo-6-methylimidazo[1,2-a]pyridine is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

8-Iodo-6-methylimidazo[1,2-a]pyridine is a solid . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved documents.

Safety And Hazards

The safety information available indicates that 8-Iodo-6-methylimidazo[1,2-a]pyridine is classified as Acute Tox. 4 Oral . It has a storage class code of 11, which corresponds to combustible solids .

properties

IUPAC Name

8-iodo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRSBXOQYLSCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744288
Record name 8-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodo-6-methylimidazo[1,2-a]pyridine

CAS RN

955942-40-2
Record name 8-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JY Kazock, I Théry, JM Chezal, O Chavignon… - Bulletin of the …, 2006 - journal.csj.jp
The reactivity of 8-iodoimidazo[1,2-a]pyridine towards copper- and palladium-catalyzed aminations is reported. The copper-based methodology led to the attempted coupling products …
Number of citations: 6 www.journal.csj.jp
JB Véron, C Enguehard-Gueiffier, R Snoeck… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis of original imidazo[1,2-a]pyridines bearing a phenethylthiomethyl side chain at the 3 position and a (hetero)aryl substituent on the 6 or 8 position, and their antiviral …
Number of citations: 31 www.sciencedirect.com
JB Véron, H Allouchi, C Enguehard-Gueiffier… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis of original imidazo[1,2-a]pyridines bearing a thioether side chain at the 3 position and diversely substituted on the 6 or 8 position, and their antiviral activities are reported. …
Number of citations: 100 www.sciencedirect.com
C Enguehard‐Gueiffier, C Croix, M Hervet… - Helvetica Chimica …, 2007 - Wiley Online Library
A systematic study on the Stille and Sonogashira cross‐coupling of iodinated imidazo[1,2‐a]pyridines was performed, permitting the preparation of various vinyl‐, ethynyl‐, and allenyl‐…
Number of citations: 26 onlinelibrary.wiley.com
C Enguehard-Gueiffier, H Hübner… - Journal of medicinal …, 2006 - ACS Publications
A series of novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues were prepared and screened at selected dopamine, serotonin, and adrenergic receptor subtypes. …
Number of citations: 85 pubs.acs.org
JY Kazock, C Enguehard-Gueiffier, I Théry… - Bulletin of the Chemical …, 2005 - journal.csj.jp
The purpose of this work was to complete a general study that we initiated on the influence of a 2-substitution on the reactivity of 8-haloimidazo[1,2-a]pyridines towards a Suzuki cross-…
Number of citations: 14 www.journal.csj.jp

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